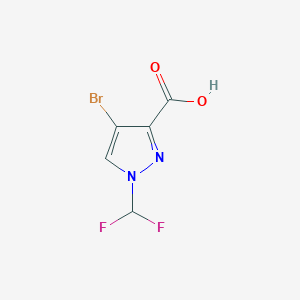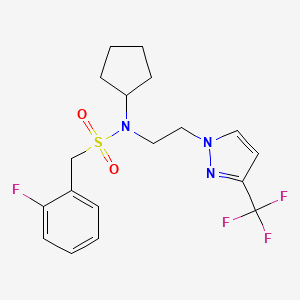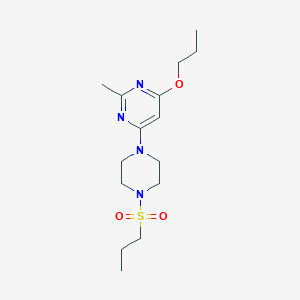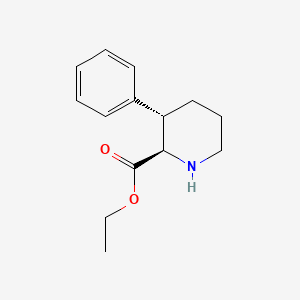![molecular formula C24H24N6O3 B2989971 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-49-2](/img/structure/B2989971.png)
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Agents
Compounds with the pyrido[2,3-d]pyrimidine core, similar to the compound , have shown promising antiproliferative activity . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells. It could potentially serve as a lead compound in the development of new cancer therapies.
Antimicrobial Activity
The structural similarity to pyrido[2,3-d]pyrimidines, which are known for their antimicrobial properties , indicates that this compound could be explored for its ability to inhibit the growth of various bacteria and fungi, contributing to the field of antibiotics and antifungal research.
Anti-inflammatory and Analgesic Applications
Given the biological activities of related heterocyclic compounds, there is potential for this compound to act as an anti-inflammatory and analgesic agent . Research could focus on its effectiveness in reducing inflammation and pain, which could lead to new treatments for chronic inflammatory diseases.
Hypotensive Effects
The compound’s structure hints at possible hypotensive effects , which could be beneficial in the treatment of high blood pressure. Further synthesis and testing could lead to the development of new classes of antihypertensive drugs.
Antihistaminic Properties
Research into the antihistaminic activity of compounds with a similar structure has been documented . This compound could be investigated for its potential to alleviate allergic reactions, contributing to the development of new antihistamines.
Tyrosine Kinase Inhibition
Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives is the tyrosine kinase inhibitor TKI-28 . The compound could be explored for its tyrosine kinase inhibitory activity, which is crucial in targeted cancer therapies.
CDK4 Inhibition
The compound could also be researched for its potential as a cyclin-dependent kinase (CDK4) inhibitor , which plays a significant role in cell cycle regulation. Inhibitors of CDK4 are valuable in the treatment of various cancers.
Synthon in Drug Development
Imidazole-containing compounds, like the one , are important synthons in drug development due to their broad range of chemical and biological properties . This compound could be used as a building block in the synthesis of various drugs with diverse therapeutic applications.
Propiedades
IUPAC Name |
4,7-dimethyl-6-[3-(4-phenoxyanilino)propyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-16-15-30-20-21(28(2)24(32)27-22(20)31)26-23(30)29(16)14-6-13-25-17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,25H,6,13-14H2,1-2H3,(H,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLRYDJWZNQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)

![3-fluoro-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2989896.png)
![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)
![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)
![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)